molecular formula C12H11ClF3N3O2 B2523033 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime CAS No. 866051-42-5

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime

Cat. No.: B2523033
CAS No.: 866051-42-5
M. Wt: 321.68
InChI Key: QFGAOOYGVRMMCB-BLLMUTORSA-N
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Description

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime features a pyrrolidinecarbaldehyde core modified with an O-methyloxime group and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent. The trifluoromethyl (CF₃) and chloro (Cl) groups enhance lipophilicity and metabolic stability, making it structurally analogous to agrochemicals and pharmaceuticals where such moieties are common .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(E)-methoxyiminomethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N3O2/c1-21-18-5-7-2-3-19(11(7)20)10-9(13)4-8(6-17-10)12(14,15)16/h4-7H,2-3H2,1H3/b18-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGAOOYGVRMMCB-BLLMUTORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1CCN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1CCN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Step 1: : Synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde.

  • Step 2: : Formation of 2-oxo-3-pyrrolidinecarboxylic acid and its subsequent conversion to the corresponding carbaldehyde.

  • Step 3: : Condensation reaction between the 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde and 2-oxo-3-pyrrolidinecarboxaldehyde O-methyloxime under controlled reaction conditions.

Industrial Production Methods

  • Large-scale synthesis often employs automated reactors to maintain precise conditions.

  • Advanced purification techniques such as crystallization, chromatography, and recrystallization ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form various oxides, depending on the reaction conditions.

  • Reduction: : Reduction reactions often lead to the formation of corresponding alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions may result in derivatives with modified functional groups.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution reagents include strong nucleophiles such as cyanide or methoxide.

Major Products

  • Oxidized products include pyridine N-oxides.

  • Reduction results in pyrrolidine derivatives.

  • Substitution yields compounds with varying functional groups, expanding the compound's utility.

Scientific Research Applications

The compound has been studied for several biological activities, including:

Antimicrobial Properties

  • Mechanism of Action : The compound acts as an inhibitor of specific enzymes in bacteria, particularly those involved in cell wall synthesis. Research indicates that it effectively binds to the active sites of these enzymes, disrupting their function and exhibiting antibacterial properties against strains of Mycobacterium tuberculosis (Mtb) .
  • Case Study : In a controlled study, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments like ethambutol, suggesting its potential for developing new tuberculosis therapies .

Anticancer Activity

  • Mechanism of Action : The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .
  • Case Study : In vitro studies on multiple cancer cell lines revealed that the compound has potent cytotoxic effects with IC50 values indicating strong anticancer activity compared to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime can be attributed to its structural components:

  • Chloro and Trifluoromethyl Substituents : These groups enhance lipophilicity and binding affinity to target proteins.
  • Pyrrolidine Moiety : This component is crucial for interactions with biological targets due to its ability to form hydrogen bonds .

Summary of Biological Activities

Activity TypeDescriptionKey Findings
AntimicrobialInhibitor of enzymes critical for bacterial cell wall synthesisMIC significantly lower than ethambutol; potential for tuberculosis therapy
AnticancerInduces apoptosis in cancer cellsPotent cytotoxicity with IC50 values indicating effectiveness vs. chemotherapeutics

Mechanism of Action

Molecular Targets

  • Enzyme Inhibition : Binds to active sites, modifying enzyme activity.

  • Receptor Interaction : Interacts with cellular receptors, influencing signaling pathways.

Pathways Involved : Engages in pathways responsible for cell signaling, metabolism, and genetic regulation, making it a versatile compound for various applications.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Structural Differences :
  • Pyridine vs. Pyrazole/Isoxazole Cores :
    The target compound’s pyridine ring differs from pyrazole () or isoxazole () cores in electronic and steric properties. For example, the pyridine ring’s nitrogen atom creates a planar, aromatic structure, whereas pyrazole and isoxazole rings introduce additional heteroatoms that influence hydrogen bonding and dipole interactions .
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-chloro-5-CF₃-pyridinyl group in the target compound contrasts with substituents like nitro (9n in ) or methylthio (12a in ). O-Methyloxime vs. Sulfur Linkages: The O-methyloxime group in the target compound differs from sulfur-containing linkages (e.g., 12a and 12b in ), which may alter metabolic stability and redox properties .
Molecular Weight and Formula :
Compound Molecular Formula Molar Mass (g/mol) Source
Target Compound Not explicitly provided ~350–400 (estimated) -
Ethanone derivative () C₁₃H₁₄ClF₃N₄O₂ 350.72
Pyrimidinecarbaldehyde () C₁₄H₁₃ClF₃N₅O₄ 407.73
Patent compound () Not explicitly provided 501 ([M+H]⁺)

The target compound’s molecular weight likely falls between 350–400 g/mol, comparable to ’s ethanone derivative but smaller than the pyrimidinecarbaldehyde (407.73 g/mol) and patent compound (501 g/mol). Larger molecules (e.g., ) may exhibit enhanced target binding but reduced bioavailability .

Physical Properties

Melting Points :

Compounds in exhibit melting points ranging from 38–108°C, influenced by substituents:

  • 9l (Br-substituted) : 106–108°C (high due to bromine’s polarizability)
  • 12a (methylthio) : 38–40°C (lower, likely due to reduced crystallinity) .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H10ClF3N2O2
  • Molecular Weight : 305.67 g/mol
  • CAS Number : 96741-18-3
  • LogP : 4.57690 (indicating lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chloro and trifluoromethyl groups enhances its reactivity and potential for biological interactions.

  • Enzyme Inhibition : Studies indicate that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Antimicrobial Activity : The structural features suggest potential antimicrobial properties, as similar compounds have shown effectiveness against various bacterial strains.

Biological Activity Data

Activity Type Effect Reference
Enzyme InhibitionInhibits cancer-related enzymes
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antitumor Activity

A study conducted by Sakamoto et al. (2000) demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research published in Journal of Medicinal Chemistry highlighted the antimicrobial properties of similar pyridine derivatives. The study found that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics.

Research Findings

Recent findings indicate that the compound's biological activity may be enhanced by modifications to its structure. For instance, altering the substituents on the pyridine ring can lead to increased potency against specific targets.

  • Structural Modifications : Variations in substituent groups have been shown to influence both enzyme inhibition and antimicrobial efficacy.
  • Synergistic Effects : Combinations with other pharmacological agents have resulted in enhanced therapeutic effects, particularly in cancer treatment protocols.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrrolidine core via cyclization of precursor amines or ketones under reflux with catalysts like trifluoroacetic acid .
  • Step 2 : Introduction of the trifluoromethylpyridine moiety using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), requiring anhydrous solvents (DMF, dichloromethane) and inert atmospheres .
  • Step 3 : Oxime formation via condensation of the aldehyde group with O-methylhydroxylamine, optimized at 0–5°C to minimize side reactions .
    Critical parameters : Temperature control (<5°C for oxime formation), solvent purity, and use of drying agents (e.g., molecular sieves) to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions (e.g., pyridine ring protons at δ 8.2–8.5 ppm, pyrrolidine carbons at δ 45–55 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ peak matching theoretical mass within 2 ppm error) .
  • X-ray Crystallography : Resolve stereochemistry and intramolecular interactions, particularly for the oxime group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling steps; ligand choice impacts regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene improves cyclization efficiency .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dechlorinated derivatives) and adjust stoichiometry or reaction time .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Purity Validation : Re-evaluate compound purity via HPLC (>98%) and repeat assays to rule out adjuvant effects .
  • Solvent Compatibility : Ensure dimethyl sulfoxide (DMSO) used in biological tests does not degrade the compound; conduct stability studies at 37°C .
  • Target Engagement Assays : Use isothermal titration calorimetry (ITC) to directly measure binding affinity to suspected targets (e.g., COX-2) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core Modifications : Synthesize analogs with variations in the pyrrolidine ring (e.g., replacing the oxime with a ketone) and test enzymatic inhibition .
  • Substituent Analysis : Compare trifluoromethyl vs. methyl groups on the pyridine ring using IC50_{50} values in cellular assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites and guide analog design .

Q. What methods elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Crystallographic Analysis : Co-crystallize the compound with target enzymes (e.g., COX-2) to visualize binding modes .
  • Metabolite Profiling : LC-MS/MS identifies off-target effects by tracking metabolite changes in treated cell lines .

Q. How to address stability issues during long-term storage?

  • Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 4 weeks and monitor degradation via TLC or UPLC .
  • Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis of the oxime group .
  • Inert Atmosphere Storage : Use argon-flushed vials with desiccants to minimize oxidation .

Methodological Considerations

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Differential Scanning Calorimetry (DSC) : Detect melting point variations between polymorphs .
  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous phases .

Q. How to mitigate toxicity risks in preclinical studies?

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains .
  • Cytotoxicity Profiling : Use MTT assays on human hepatocyte cell lines (e.g., HepG2) to assess hepatic toxicity .

Q. What computational tools predict the compound’s physicochemical properties?

  • ADMET Prediction : Software like SwissADME estimates logP, solubility, and blood-brain barrier permeability .
  • Density Functional Theory (DFT) : Calculate electron distribution to rationalize reactivity trends (e.g., nucleophilic attack sites) .

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